molecular formula C14H19F2N B8175206 4,4-Difluoro-N-(4-methylbenzyl)cyclohexanamine

4,4-Difluoro-N-(4-methylbenzyl)cyclohexanamine

Cat. No.: B8175206
M. Wt: 239.30 g/mol
InChI Key: XLSWWWCARBEUGC-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-(4-methylbenzyl)cyclohexanamine is an organic compound that features a cyclohexane ring substituted with two fluorine atoms and an amine group, which is further substituted with a 4-methylbenzyl group

Properties

IUPAC Name

4,4-difluoro-N-[(4-methylphenyl)methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N/c1-11-2-4-12(5-3-11)10-17-13-6-8-14(15,16)9-7-13/h2-5,13,17H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSWWWCARBEUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-N-(4-methylbenzyl)cyclohexanamine typically involves the following steps:

    Fluorination of Cyclohexane: Cyclohexane is reacted with fluorine gas in the presence of a catalyst to introduce fluorine atoms at the 4,4-positions, forming 4,4-difluorocyclohexane.

    Amination: The 4,4-difluorocyclohexane is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group, resulting in 4,4-difluorocyclohexanamine.

    Benzylation: Finally, the 4,4-difluorocyclohexanamine is reacted with 4-methylbenzyl chloride in the presence of a base to form 4,4-Difluoro-N-(4-methylbenzyl)cyclohexanamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-(4-methylbenzyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms or the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of azides or methoxy derivatives.

Scientific Research Applications

4,4-Difluoro-N-(4-methylbenzyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-N-(4-methylbenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanamine: Lacks the 4-methylbenzyl group, making it less complex.

    4-Methylbenzylamine: Lacks the cyclohexane ring and fluorine atoms, resulting in different chemical properties.

    Cyclohexanamine: Lacks both the fluorine atoms and the 4-methylbenzyl group, leading to different reactivity and applications.

Uniqueness

4,4-Difluoro-N-(4-methylbenzyl)cyclohexanamine is unique due to the combination of its structural features, including the cyclohexane ring, fluorine atoms, and 4-methylbenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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